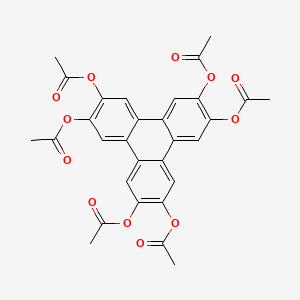

2,3,6,7,10,11-Hexaacetoxytriphenylene

Description

Significance of Triphenylene (B110318) Derivatives in Contemporary Materials Science

Triphenylene and its derivatives are of considerable importance in modern materials science due to their unique molecular architecture and properties. researchgate.net The triphenylene unit is a flat, rigid, and highly symmetric polycyclic aromatic hydrocarbon composed of four fused benzene (B151609) rings. researchgate.net This planar structure, combined with a delocalized 18-π-electron system, makes it an ideal building block for materials that require ordered molecular packing and efficient charge transport. researchgate.net

The ability to functionalize the triphenylene core at its periphery with various side chains allows for the fine-tuning of its physical and chemical properties. chemicalbook.com These modifications can influence intermolecular interactions, solubility, and self-assembly behavior, leading to a wide range of materials with tailored functionalities. Triphenylene derivatives have been extensively investigated for their applications in:

Organic Electronics: Their ability to self-assemble into highly ordered columnar structures provides a direct pathway for charge carriers, making them suitable for use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and photovoltaic devices. researchgate.netresearchgate.net

Sensors: The electronic properties of triphenylene-based materials can be modulated by the presence of analytes, forming the basis for chemical sensors. researchgate.net

Discotic Liquid Crystals: Triphenylene serves as a fundamental core for a large class of discotic liquid crystals, which have commercial applications, for instance, in optical compensation films for liquid crystal displays (LCDs) to improve the viewing angle. researchgate.netresearchgate.net

The versatility and stability of the triphenylene scaffold continue to make it a subject of intensive research, with new derivatives and applications continually being explored. researchgate.netrsc.org

Academic Importance of 2,3,6,7,10,11-Hexaacetoxytriphenylene as a Functional Scaffold

While direct and extensive research specifically on this compound is not widely documented in publicly available literature, its academic importance can be understood by its position as a key derivative of 2,3,6,7,10,11-hexahydroxytriphenylene (B153668) (HHTP). HHTP is a crucial and well-studied intermediate in the synthesis of a vast array of triphenylene-based materials. nih.govbeilstein-journals.org

The synthesis of this compound would typically involve the acetylation of the six hydroxyl groups of HHTP. This transformation from a hydrophilic, hydrogen-bonding scaffold (HHTP) to a more lipophilic, less polar derivative with bulky acetate (B1210297) groups would significantly alter its properties. The academic significance of this compound as a functional scaffold lies in its potential to:

Serve as a protected form of HHTP: The acetate groups can act as protecting groups for the hydroxyl functionalities, allowing for selective chemical modifications at other positions of the molecule.

Modify solubility and processing characteristics: The introduction of acetate groups can enhance solubility in organic solvents, facilitating its incorporation into polymeric matrices or its processing into thin films.

Influence liquid crystalline behavior: The size and electronic nature of the acetate groups would impact the intermolecular interactions and packing of the triphenylene cores, potentially leading to different liquid crystalline phases and transition temperatures compared to other derivatives.

Although detailed studies on this compound are scarce, its role as a modifiable scaffold derived from a key precursor highlights its potential in the design and synthesis of new functional materials.

Evolution of Research on Discotic Liquid Crystals with a Focus on Triphenylene-Based Systems

The field of discotic liquid crystals was initiated in 1977 by S. Chandrasekhar and his colleagues, who discovered that molecules with a disc-like shape could form mesophases. researchgate.nettandfonline.com This discovery expanded the field of liquid crystals beyond the traditional rod-like (calamitic) molecules. The initial examples were hexa-substituted esters of benzene. uea.ac.uk

Triphenylene derivatives were soon identified as a highly promising class of discotic liquid crystals due to their thermal and chemical stability, and the relative ease of their synthesis. rsc.org The research on triphenylene-based discotic liquid crystals has evolved through several key stages:

Early Synthesis and Characterization (late 1970s - 1980s): The initial focus was on the synthesis of symmetrically substituted hexaalkoxy and hexaacyloxy derivatives of triphenylene and the characterization of their columnar mesophases. tandfonline.com In these phases, the disc-shaped molecules stack one on top of another to form columns, which then arrange into a two-dimensional lattice. tandfonline.com

Structure-Property Relationship Studies (1990s): Researchers began to systematically investigate how modifications to the peripheral side chains of the triphenylene core affected the type of liquid crystalline phase, the transition temperatures, and the physical properties of the materials. tandfonline.com This led to a deeper understanding of the principles governing self-assembly in these systems.

Functional Discotic Liquid Crystals (2000s - Present): The focus has shifted towards the design and synthesis of triphenylene derivatives with specific electronic and optical functions. This includes the incorporation of photoactive, electroactive, and chiral moieties to create materials for applications in organic electronics, sensors, and photonics. researchgate.netrsc.org The development of triphenylene-based polymers and oligomers has also been a significant area of research. researchgate.net

Over the decades, more than a thousand triphenylene derivatives have been synthesized and studied, making it the most extensively investigated core in the field of discotic liquid crystals. researchgate.nettandfonline.com The first commercial application of triphenylene-based discotic liquid crystals was in optical compensation films for LCDs, a testament to the technological importance of this class of materials. researchgate.net

| Property | Description |

| Molecular Shape | Discotic (Disc-like) |

| Core Structure | Triphenylene |

| Self-Assembly | Forms columnar structures |

| Key Applications | Organic electronics, sensors, optical films |

Structure

3D Structure

Properties

IUPAC Name |

(3,6,7,10,11-pentaacetyloxytriphenylen-2-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H24O12/c1-13(31)37-25-7-19-20(8-26(25)38-14(2)32)22-10-28(40-16(4)34)30(42-18(6)36)12-24(22)23-11-29(41-17(5)35)27(9-21(19)23)39-15(3)33/h7-12H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTKHQSUTXVUOGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C2C(=C1)C3=CC(=C(C=C3C4=CC(=C(C=C24)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H24O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00473932 | |

| Record name | 2,3,6,7,10,11-Hexaacetoxytriphenylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00473932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

576.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32829-08-6 | |

| Record name | 2,3,6,7,10,11-Hexaacetoxytriphenylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00473932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry for 2,3,6,7,10,11 Hexaacetoxytriphenylene

Direct Synthesis Strategies for 2,3,6,7,10,11-Hexaacetoxytriphenylene

Direct synthetic strategies for this compound are not commonly employed due to the efficiency of derivatizing the readily accessible hexahydroxy precursor.

The Williamson reaction, a cornerstone in the synthesis of ethers, is not a viable method for the preparation of this compound. This reaction forms an ether bond (R-O-R') through the reaction of an alkoxide with a primary alkyl halide. lumenlearning.comlibretexts.orgwikipedia.org The target compound, however, is an ester, characterized by an acyl group attached to an oxygen atom (R-O-C(=O)R'). The fundamental difference in the functional groups formed makes the Williamson ether synthesis chemically unsuitable for this purpose.

Electropolymerization represents a viable route for producing polymeric films from triphenylene-based monomers. The electrochemical oxidation of substituted 1,2-dialkoxybenzenes can lead to the formation of insoluble, adherent polymeric deposits on the electrode surface. researchgate.net For instance, the electrooxidation of 1,2-didecahexoxybenzene in a dichloromethane-tetrabutylammonium tetrafluoroborate (B81430) solution on a platinum electrode yields a green, insoluble film of 2,3,6,7,10,11-hexadecahexoxytriphenylene. researchgate.net This process demonstrates that triphenylene (B110318) units can be polymerized electrochemically to form a material composed of anion-doped triphenylene ring stacks. researchgate.net This same principle could be applied to this compound or its precursor to produce functional polymeric materials. Similarly, electropolymerization of related phenolic compounds like hydroquinone (B1673460) has been shown to form redox-active polymer films on electrode surfaces. mdpi.com

Precursor Chemistry and Derivatization Routes to this compound

The most prevalent and practical approach to synthesizing this compound is through the chemical modification of its direct precursor, 2,3,6,7,10,11-Hexahydroxytriphenylene (B153668) (HHTP).

The conversion of 2,3,6,7,10,11-Hexahydroxytriphenylene to this compound is a straightforward esterification reaction. This is typically achieved by treating HHTP with an acetylating agent such as acetic anhydride, often in the presence of a base like pyridine (B92270) to catalyze the reaction and neutralize the acetic acid byproduct. This peracetylation reaction substitutes all six hydroxyl groups with acetate (B1210297) esters, yielding the final product.

Conversion from 2,3,6,7,10,11-Hexahydroxytriphenylene

Anodic Treatment of Catechol Ketals and Subsequent Acidic Hydrolysis for 2,3,6,7,10,11-Hexahydroxytriphenylene Synthesis

An efficient and sustainable method for synthesizing HHTP involves a two-step electroorganic process. beilstein-journals.org The first step is the anodic trimerization of a protected catechol derivative, specifically a catechol ketal. This electrolysis is conducted under galvanostatic conditions in an undivided cell using platinum foil electrodes. beilstein-journals.org A key aspect of this method is the use of propylene (B89431) carbonate (PC) as an environmentally benign solvent, which circumvents the need for more toxic and expensive solvents like acetonitrile. beilstein-journals.org During the electrolysis, the trimerized product precipitates out of the solution, which effectively prevents its over-oxidation and leads to higher yields. beilstein-journals.org

The second step is the quantitative acidic cleavage of the ketal protecting groups. The trimerized intermediate is treated with acid, often initiated by the water present in acetic acid, to hydrolyze the ketal moieties and yield high-purity 2,3,6,7,10,11-Hexahydroxytriphenylene. beilstein-journals.org This method is superior to many chemical oxidation techniques as it avoids metal waste and produces a cleaner product without quinoidal byproducts. beilstein-journals.org

| Starting Ketal | Electrolyte System | Solvent | Yield of Trimer (%) | Current Efficiency (%) |

|---|---|---|---|---|

| 1,2-Ethylenedioxybenzene | TMABF₄ | Propylene Carbonate | 80 | 52 |

| 1,2-Ethylenedioxybenzene | TBABF₄ | Propylene Carbonate | 70 | 45 |

| 1,2-(2',2'-Dimethylpropylenedioxy)benzene | TMABF₄ | Propylene Carbonate | 61 | 39 |

Oxidative Trimerization of Catechol Derivatives

The oxidative coupling of catechol or its derivatives is a primary method for forming the triphenylene core of HHTP. This can be achieved through several routes:

Peroxide-Mediated Synthesis of 2,3,6,7,10,11-Hexahydroxytriphenylene

A notable method for the synthesis of 2,3,6,7,10,11-hexahydroxytriphenylene involves the oxidative trimerization of catechol using peroxides. google.com This approach offers a more environmentally benign alternative to methods employing heavy metal oxidants. google.com Various peroxides can be utilized, with persulfates such as sodium persulfate, potassium persulfate, and particularly ammonium (B1175870) persulfate being effective reagents for this transformation. google.com Hydrogen peroxide has also been employed as an oxidant in this reaction. google.comresearchgate.net

The reaction mechanism involves the oxidation of catechol to a reactive intermediate, which then undergoes a cascade of reactions to form the triphenylene core. nih.gov The use of peroxides can lead to the formation of high-purity HHTP, which is crucial for its application as a starting material for functional organic materials. google.com The reaction conditions, such as the molar ratio of peroxide to catechol, temperature, and solvent, are critical parameters that influence the yield and purity of the final product. google.com

| Peroxide Oxidant | Typical Molar Ratio (Peroxide:Catechol) | Key Advantages |

|---|---|---|

| Ammonium Persulfate | 0.9 to 2 moles per mole of catechol | Particularly preferable for producing high-purity HHTP. google.com |

| Hydrogen Peroxide | - | An alternative peroxide for the oxidative trimerization. google.comresearchgate.net |

| Sodium/Potassium Persulfate | 0.8 to 3 moles per mole of catechol | Effective persulfate reagents for the synthesis. google.com |

Demethylation of 2,3,6,7,10,11-Hexamethoxytriphenylene (B1308117)

A common and effective route to 2,3,6,7,10,11-hexahydroxytriphenylene is the demethylation of its precursor, 2,3,6,7,10,11-hexamethoxytriphenylene (HMTP). beilstein-journals.orgscholaris.ca This process involves the cleavage of the six methyl ether bonds to yield the corresponding hexahydroxy derivative.

One of the most frequently used reagents for this transformation is boron tribromide (BBr₃). scholaris.canih.govcommonorganicchemistry.com The reaction is typically carried out in a suitable solvent, such as dichloromethane, at low temperatures. scholaris.ca BBr₃ is a powerful Lewis acid that coordinates to the ether oxygen, facilitating the cleavage of the methyl C-O bond. nih.gov While effective, this method requires careful handling due to the reactivity and moisture sensitivity of BBr₃. orgsyn.org

An alternative method for the demethylation of HMTP involves the use of hydrobromic acid (HBr) in acetic acid (AcOH). commonorganicchemistry.comgoogle.comelsevierpure.com This approach can be a high-yield and cost-effective alternative to using BBr₃. google.com The reaction is often performed in a sealed container at elevated temperatures to drive the demethylation to completion. google.com The concentration of HBr in the acetic acid solution is a critical parameter for the success of the reaction. google.com

| Demethylating Agent | Precursor | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|

| Boron Tribromide (BBr₃) | 2,3,6,7,10,11-Hexamethoxytriphenylene | Dichloromethane, -80 °C to room temperature | 47% | scholaris.ca |

| Anhydrous HBr/AcOH | 2,3,6,7,10,11-Hexamethoxytriphenylene | Sealed container, elevated temperature | High yield | google.com |

Regiospecific Synthesis of Hexasubstituted Triphenylenes by Oxidative Photocyclisation

For applications requiring asymmetrically substituted triphenylene derivatives, regiospecific synthetic methods are essential. Oxidative photocyclization of suitably substituted o-terphenyls provides a powerful tool for achieving this goal. rsc.org This photochemical reaction allows for the controlled formation of the triphenylene core with a specific substitution pattern. rsc.org

The process involves the irradiation of an o-terphenyl (B166444) precursor in the presence of an oxidizing agent, typically iodine. rsc.org The reaction proceeds through a light-induced cyclization followed by oxidation to form the aromatic triphenylene system. rsc.orgscilit.commdpi.com The regioselectivity of the cyclization is directed by the substitution pattern on the o-terphenyl precursor, making it a valuable method for the synthesis of asymmetrically functionalized triphenylenes. rsc.org For instance, the photolysis of 4',5'-dimethoxy-1,1':2',1''-terphenyl in the presence of iodine yields 2,3-dimethoxytriphenylene. rsc.org This method has been shown to be the best route for obtaining asymmetrical 2,3,6,7,10,11-hexasubstituted derivatives of triphenylene. rsc.org

Derivatization with Terminal Functional Groups at the Periphery of Triphenylene Core

The functionalization of the triphenylene core with terminal groups is crucial for tuning its physical and chemical properties for various applications, such as in liquid crystals and organic electronics. tandfonline.comwikipedia.org A variety of functional groups, including esters, carboxylic acids, and hydroxyl groups, have been introduced at the periphery of the triphenylene core. tandfonline.com

The synthetic strategy often involves the reaction of 2,3,6,7,10,11-hexahydroxytriphenylene with alkylating agents bearing the desired terminal functional group. tandfonline.com For example, triphenylene derivatives with terminal carboxylic acid or hydroxyl groups have been shown to exhibit thermotropic columnar mesophases, a desirable property for applications in one-dimensional conductors. tandfonline.com In contrast, the corresponding derivatives with terminal ester groups did not show any mesomorphism. tandfonline.com This highlights the significant influence of the terminal functional groups on the self-assembly and macroscopic properties of triphenylene-based materials.

Electrochemical Synthesis Pathways for Triphenylene Cores

Electrochemical methods offer an alternative and often more sustainable approach to the synthesis of triphenylene cores, avoiding the use of harsh chemical oxidants. nih.gov

Anodic Oxidation of Dialkoxybenzenes

The anodic oxidation of 1,2-dialkoxybenzenes, such as catechol derivatives, is a key electrochemical route for the synthesis of the triphenylene core. beilstein-journals.orgnih.govnih.gov This method involves the electrochemical oxidation of the catechol derivative at an anode, leading to the formation of radical cations that subsequently trimerize to form the hexasubstituted triphenylene. nih.govrsc.org

A significant advancement in this area is the anodic treatment of catechol ketals, which can be performed in environmentally benign solvents like propylene carbonate, avoiding the use of more toxic and expensive solvents such as acetonitrile. beilstein-journals.orgnih.gov The key to this method's success is the low solubility of the anodically trimerized product, which precipitates out of the solution, preventing over-oxidation and decomposition. beilstein-journals.orgnih.gov The resulting triphenylene ketals can then be easily hydrolyzed to afford high-purity 2,3,6,7,10,11-hexahydroxytriphenylene. beilstein-journals.orgnih.gov

| Substrate | Electrochemical Method | Solvent | Key Feature |

|---|---|---|---|

| Catechol Ketals | Galvanostatic electrolysis | Propylene Carbonate | Precipitation of the product prevents over-oxidation. beilstein-journals.orgnih.gov |

| Catechol | Anodic oxidation in a flow microreactor | 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | One-step synthesis of HHTP. researchgate.net |

Electropolymerization Techniques for Polymeric Material Formation

Electropolymerization is a powerful technique for the formation of thin, conductive polymer films directly onto an electrode surface. While the direct electropolymerization of this compound is not extensively detailed, the principles of electropolymerization of related aromatic compounds can be applied. The process generally involves the electrochemical oxidation of a monomer to form radical cations, which then couple to form oligomers and polymers that deposit on the electrode. mdpi.com

For instance, the electropolymerization of s-triazine molecules has been shown to proceed via the formation of radical cations under anodic potentials, leading to the formation of a polytriazine film. mdpi.com Similarly, metallo-octaethylporphyrins have been electropolymerized to create modified electrodes with sensing capabilities. researchgate.net These examples demonstrate the potential of electropolymerization to create functional polymeric materials from aromatic precursors. The triphenylene core, with its extended π-system, is a promising candidate for the development of novel electroactive polymers through such techniques.

Supramolecular Architectures and Self Assembly Dynamics of 2,3,6,7,10,11 Hexaacetoxytriphenylene and Its Congeners

Columnar Mesophase Formation in Triphenylene-Based Discotic Liquid Crystals

Triphenylene (B110318) derivatives are well-known for their ability to form stable columnar mesophases. uea.ac.uk These phases are characterized by the stacking of the disc-like molecules into columns, which then arrange themselves into a two-dimensional lattice. This ordered arrangement is the basis for their unique properties and potential applications. tandfonline.com

Role of Side Chain Modifications on Mesophase Behavior and Stability

The nature of the side chains attached to the triphenylene core plays a critical role in determining the type and stability of the mesophase. The length and chemical nature of these peripheral chains can influence the intermolecular interactions and the packing of the molecules. For instance, replacing alkoxy substituents with other groups can modify the mesophase formation. uea.ac.uk

The stability of the columnar mesophase is significantly influenced by the peripheral substituents. In symmetrically hexasubstituted triphenylenes, bulky peripheral groups like aryl esters can sterically hinder the face-to-face stacking required for columnar assembly, sometimes favoring the rarer nematic discotic phase. tandfonline.com Conversely, modifications that enhance intermolecular interactions can stabilize the columnar structure. The presence of two alkyne substituents can enhance columnar mesophase behavior, while an increase to four or six alkynes can suppress it entirely. researchgate.net

The following table illustrates the effect of different side chains on the mesophase behavior of triphenylene derivatives:

| Side Chain | Mesophase Behavior | Reference |

| Hexa(aryl) esters | Destabilizes columnar system, can favor nematic phase | uea.ac.uk |

| Hexaethers | Forms stable columnar mesophases | uea.ac.uk |

| Two alkyne substituents | Can enhance columnar mesophase behavior | researchgate.net |

| Four or six alkyne substituents | Mesophase behavior is suppressed | researchgate.net |

Hexagonal Columnar Phase (Colh) Formation and Structural Characteristics

One of the most common and well-studied columnar phases is the hexagonal columnar phase (Colh). In this phase, the columns of stacked triphenylene molecules are arranged in a hexagonal lattice. This structure is characterized by long-range positional order in two dimensions and liquid-like disorder along the column axis.

The formation of the Colh phase is a hallmark of many triphenylene-based discotic liquid crystals, including derivatives like 2,3,6,7,10,11-hexakis(pentyloxy)triphenylene (B1609902) (HPTP). nih.gov The intercolumnar distance in the Colh phase can be determined using techniques like X-ray diffraction. For example, in certain chromonic ionic liquid crystals that form a Colh phase, the intercolumnar distance was calculated to be 37.8 Å. mdpi.com The characteristic textures of the Colh phase can be observed using polarizing optical microscopy. uea.ac.uk

Non-Covalent Interactions Driving Supramolecular Self-Assembly

The self-assembly of triphenylene derivatives into ordered supramolecular architectures is governed by a delicate balance of non-covalent interactions. numberanalytics.com These weak interactions, including hydrogen bonding and π-π stacking, are collectively strong enough to direct the molecules into well-defined structures. numberanalytics.comuclouvain.be

Hydrogen Bonding Networks in Hexahydroxytriphenylene Derivatives

Hexahydroxytriphenylene (HHTP), the precursor to 2,3,6,7,10,11-hexaacetoxytriphenylene, is a key building block for creating extensive hydrogen-bonded networks. beilstein-journals.orgossila.com The six hydroxyl groups on the periphery of the HHTP molecule can act as both hydrogen bond donors and acceptors, enabling the formation of intricate and stable supramolecular structures. chemscene.comnih.gov

In the solid state, HHTP and its derivatives can form two-dimensional sheets through a combination of intermolecular O-H···O hydrogen bonds between adjacent HHTP molecules and O-H···anion hydrogen bonds. rsc.org These sheets can then stack to form three-dimensional networks. The presence of hydrogen bonding plays a crucial role in the formation and stabilization of liquid crystalline phases in some systems. researchgate.net The strength and directionality of these hydrogen bonds are fundamental to the resulting molecular arrangement. niscpr.res.in

Pi-Pi Stacking Interactions within Columnar Structures

The face-to-face arrangement of the aromatic triphenylene cores within the columns is primarily driven by π-π stacking interactions. libretexts.org These interactions arise from the electrostatic and dispersion forces between the electron-rich π-systems of adjacent molecules. libretexts.org The strength of these interactions is sensitive to the distance and orientation between the stacked molecules.

For unsubstituted triphenylene, theoretical calculations have shown that the optimal stacking distance is around 3.6 Å, with a significant interaction energy. researchgate.net A rotation of one molecule relative to another can further stabilize the dimer. researchgate.net The flexible arrangement of aromatic rings can be advantageous for self-assembly through π-stacking. researchgate.net However, strong π-π interactions can sometimes be suppressed through steric hindrance by introducing bulky side groups to modify the material's properties. rsc.org

Molecular Ordering and Morphology in Thin Films

The molecular ordering and morphology of triphenylene-based materials in thin films are critical for their performance in electronic devices. mdpi.com The alignment of the columnar structures relative to the substrate can significantly impact properties like charge transport. For optimal device performance, it is often desirable to have the columns oriented perpendicular to the substrate, providing a direct pathway for charge carriers.

The morphology of thin films is influenced by various factors, including the processing conditions and the nature of the substrate. Techniques such as solution processing can be used to control the morphology of conjugated polymer thin films, and similar principles apply to discotic liquid crystals. mdpi.com The self-assembly of these molecules at interfaces, such as the liquid-vapor interface, can influence the final structure of the thin film. bohrium.com

Impact of Confinement on Self-Assembly

The self-assembly of triphenylene derivatives is significantly influenced by spatial confinement, which can direct the formation of ordered structures that differ from those formed in bulk conditions. vogellab.de When self-assembly occurs within restricted geometries, such as micro-channels or droplets, the confining elements impose limitations on the crystallization process, guiding the arrangement of molecules into specific architectures. vogellab.debwise.kr This principle has been demonstrated where spatial confinement induces the self-assembly of directional fibrous micelles from liquid crystalline monomers without the need for large shear forces. bwise.kr

In systems where particles or molecules self-assemble into layers, confinement has a particularly strong effect. arxiv.org For triphenylene-based molecules, which have a natural tendency to form columns through π-π stacking, confinement can enhance orientational order and lead to the formation of highly aligned, elongated structures. wikipedia.orgnih.gov For example, limiting the space available for self-assembly can dictate the size and morphology of the resulting structures, such as setting a limit for micelle size that corresponds to the width of a micro-channel. bwise.kr The structural changes within the confined material are also reflected in the measurable solvation force between the confining surfaces. arxiv.org This control over morphology is critical for developing technologically relevant materials with anisotropic properties.

Induced-Fit Transformations and Adaptive Self-Assembly in Coordination Complexes

The concept of "induced fit," where a molecule undergoes a conformational change upon binding to a substrate, is a key principle in understanding the dynamic nature of supramolecular systems. nih.gov In the context of coordination complexes involving triphenylene derivatives, this manifests as adaptive self-assembly, where the framework can reorganize in response to external stimuli or the introduction of guest molecules. This adaptability is crucial for the creation of responsive materials.

Coordination cages based on flexible or conformationally active ligands can exhibit significant structural changes during the self-assembly process. rsc.org For instance, dihydrophenazine-based ligands, which share structural characteristics with triphenylene systems, have been shown to form different types of coordination cages (e.g., Pd2L4 vs. Pd3L6) where the final structure is driven by factors like an anion template effect. rsc.org These assembled cages exhibit conformations and photophysical properties that are distinct from their parent ligands, demonstrating a significant structural adaptation upon complexation. rsc.org This dynamic behavior allows such coordination complexes to select and bind specific guests, with the binding process itself inducing a more stable, complementary conformation in the host structure.

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) Utilizing Triphenylene Derivatives

Due to their rigid, planar structure and delocalized π-electron system, triphenylene and its derivatives are fundamental building blocks for creating highly ordered, porous materials such as Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs). wikipedia.orgicn2.cat These materials leverage the inherent optoelectronic properties of the triphenylene core to produce frameworks with enhanced electronic conduction and porosity, making them suitable for applications in electronics and chemiresistors. icn2.catresearchgate.net

2,3,6,7,10,11-Hexahydroxytriphenylene (B153668) as a Building Block in Porous Frameworks

2,3,6,7,10,11-Hexahydroxytriphenylene (HHTP) is a common tritopic ligand used extensively in the synthesis of two-dimensional (2D) porous frameworks. researchgate.netnih.gov Its C3-symmetric structure allows it to connect with other building blocks to form stable, crystalline materials with well-defined pore structures. nih.gov

In the realm of COFs, HHTP is a versatile precursor. By reacting HHTP with various boronic acids, a range of boronic-ester-linked COFs have been synthesized. nih.gov For example, the co-condensation of HHTP with 1,4-benzenediboronic acid yields COF-5, a material with a notable surface area. mdpi.comresearchgate.net The versatility of this approach is highlighted by the synthesis of multiple COFs with varying pore sizes and surface areas, achieved by combining HHTP with different boronic acid linkers. nih.govresearchgate.net Furthermore, HHTP has been used to construct chemically stable polyarylether-based COFs, such as JUC-505 and JUC-506, through substitution reactions. nih.gov

Below is a table summarizing key properties of several COFs synthesized using HHTP as a primary building block.

| Material | Reactants | Pore Size (Å) | BET Surface Area (m²/g) | Reference |

|---|---|---|---|---|

| COF-5 | HHTP + 1,4-Benzenediboronic acid | 27 | 1590 | nih.govresearchgate.net |

| COF-6 | HHTP + 1,3,5-Benzenetriboronic acid | 6.4 | 980 | nih.govresearchgate.net |

| COF-8 | HHTP + 1,3,5-Benzenetris(4-phenylboronic acid) | 19 | 1400 | nih.govresearchgate.net |

| COF-10 | HHTP + 4,4'-Biphenyldiboronic acid | 34 | 2080 | nih.govresearchgate.net |

| TP-COF | HHTP + Pyrene-2,7-diboronic acid | 32 | 868 | researchgate.net |

| COF-108 | HHTP + Tetra(4-hydroxyborylphenyl) methane (B114726) | - | - | acs.org |

In MOF chemistry, HHTP acts as a redox-active ligand, facilitating charge transport within the framework. researchgate.net A prominent example is the Co-CAT-1 MOF, synthesized from the reaction of HHTP and cobalt acetate (B1210297) tetrahydrate. researchgate.net This material consists of stacked planar layers forming hexagonal micropores. researchgate.net Similarly, conductive MOFs such as Cu₃(HHTP)₂ are formed by connecting HHTP units with metal ions, creating 2D honeycomb monolayers that stack to form channels. researchgate.net The use of HHTP and its derivatives with various metal ions (e.g., Ni, Co, Cu) has led to a class of 2D π-d conjugated MOFs with exceptional physical properties. nih.govchemicalbook.com

Coordination-Driven Self-Assembly in Organometallic Systems

Coordination-driven self-assembly is a powerful strategy for constructing discrete, well-defined supramolecular structures from rigid molecular building blocks. nih.govnih.govrsc.org This bottom-up approach relies on the formation of kinetically labile coordination bonds between metal centers (acceptors) and organic ligands (donors), allowing the process to occur under thermodynamic control and yield the most stable geometric assembly. nih.gov The precise directionality of these bonds enables the synthesis of complex architectures like metallacycles and cages in high yields. nih.gov

In systems utilizing triphenylene derivatives, the rigid and symmetric nature of ligands like HHTP makes them ideal donor components. When combined with metal acceptors, such as square planar Pt(II) or Pd(II) ions, they can self-assemble into highly ordered organometallic frameworks. nih.gov The synthesis of MOFs like Co-CAT-1 is a direct application of this principle, where HHTP ligands coordinate with cobalt ions to form a stable, layered structure. researchgate.net The modularity of this approach allows for systematic control over the final architecture by varying the geometry and size of the donor and acceptor subunits. nih.gov This precise control over the stoichiometry and position of each component is essential for creating functional materials with tailored properties. rsc.org

Electronic and Optoelectronic Phenomena in 2,3,6,7,10,11 Hexaacetoxytriphenylene Systems

Charge Carrier Mobility in Discotic Mesophases

In the discotic mesophase, triphenylene-based molecules stack one on top of the other, forming columns that arrange themselves into a two-dimensional lattice. rri.res.in The close proximity of the aromatic cores within a column (typically around 3.5 Å) allows for significant overlap of their π-orbitals, creating molecular "wires" conducive to charge migration along the column axis. rri.res.inresearchgate.net This anisotropic nature means that charge transport is significantly more efficient along the columns than perpendicular to them. aps.orgaps.org For triphenylene (B110318) derivatives, hole mobility values in the liquid crystalline phase typically range from 10⁻³ to 10⁻¹ cm² V⁻¹ s⁻¹. researchgate.net

Charge transport in the relatively disordered environment of a discotic liquid crystal is generally not described by a band-like model, which is more applicable to highly ordered crystals. researchgate.net Instead, the dominant mechanism is typically incoherent charge hopping between adjacent molecules. unibo.it This process is well-described by Marcus Theory, which models the transfer of an electron or hole as a jump between two weakly coupled sites (the individual molecules). researchgate.netwikipedia.org

According to Marcus Theory, the rate of charge hopping (k_hop) is dependent on two key parameters: the electronic coupling element (also known as the charge transfer integral, J) and the reorganization energy (λ). nih.gov

k_hop ∝ |J|² * exp[-(λ)² / (4λk_B T)]

Charge Transfer Integral (J): This term quantifies the strength of the electronic interaction, or orbital overlap, between adjacent molecules. nih.govmdpi.com A larger transfer integral signifies a higher probability of a charge carrier hopping between molecules. mdpi.com

Reorganization Energy (λ): This parameter represents the energy required to distort the geometry of the molecule and its surrounding environment upon charge transfer. researchgate.net It has contributions from both intramolecular vibrations (inner-sphere) and the relaxation of the surrounding medium (outer-sphere). wikipedia.org Efficient charge transport requires a low reorganization energy.

The charge carriers, such as holes, are localized on individual triphenylene cores and move through the column via a series of discrete hops. vu.nl The liquid-like disorder within the columns can lead to variations in site energies and transfer integrals, resulting in dispersive charge transport, where the mobility is dependent on the electric field and time. aps.orgaps.org

The charge transfer integral (J) is highly sensitive to the precise arrangement of adjacent molecules within a column. unibo.itnih.gov Therefore, the molecular ordering and dynamic fluctuations in the discotic mesophase have a profound impact on charge carrier mobility. Key structural parameters include:

Intracolumnar Distance: The transfer integral is strongly dependent on the face-to-face distance between the aromatic cores. As the distance between stacked molecules increases, the orbital overlap diminishes, leading to a rapid decrease in the transfer integral and, consequently, lower mobility. researchgate.net

Rotational (Twist) Angle: The relative twist angle between two adjacent triphenylene molecules significantly modulates the π-orbital overlap. The value of the transfer integral can vary considerably with the twist angle, and optimizing this parameter is crucial for enhancing mobility. vu.nl

Lateral Displacement: A lateral shift of one molecule relative to another within the stack can drastically reduce the effective area of orbital overlap. Large lateral displacements have a strong negative effect on the charge transfer integral and are detrimental to charge transport. mdpi.com

The table below illustrates the sensitivity of the charge transfer integral to molecular geometry for triphenylene derivatives, based on theoretical calculations.

| Geometric Parameter | Effect on Charge Transfer Integral (J) | Impact on Mobility |

| Stacking Distance | Decreases sharply with increasing distance | Negative |

| Twist Angle | Varies significantly; optimal angles exist | Modulatory |

| Lateral Slide | Decreases with increasing displacement | Negative |

This is an interactive table. Click on the headers to explore the relationships.

The introduction of dopants or additives into a 2,3,6,7,10,11-hexaacetoxytriphenylene system can significantly alter its charge transport characteristics. Doping is a common strategy to increase the concentration of mobile charge carriers and thereby enhance conductivity. researchgate.netchemrxiv.org

In the context of triphenylene-based discotic liquid crystals, p-doping involves introducing electron-accepting molecules. These dopants can create radical cations (holes) on the triphenylene cores, increasing the charge carrier density. aps.org Studies on doped hexakis(n-hexyloxy)triphenylene, a close analogue, show that while doping increases the number of charge carriers, the fundamental mechanism of transport remains dispersive, and the carrier mobility itself is not drastically changed. aps.org

Doping can influence mobility in several ways:

Trap Filling: Additives can passivate charge traps within the material. These traps, often arising from structural defects or chemical impurities, can immobilize charge carriers. By filling these traps, doping can increase the number of charges available for transport, which can lead to an apparent increase in mobility. researchgate.net

Introduction of Disorder: The addition of dopant molecules can disrupt the ordered columnar packing of the host lattice, which may introduce additional structural disorder and potentially harm charge transport. researchgate.net

Modification of Electronic States: Dopants can interact with the host molecules to form ground-state charge-transfer complexes, which can alter the energy levels and the density of states available for hopping, thereby influencing mobility. chemrxiv.org

Applications in Organic Photovoltaic (OPV) Devices

The favorable charge transport properties of triphenylene derivatives make them interesting candidates for use in organic photovoltaic (OPV) devices. While not typically used as the primary light-absorbing material, their ability to self-organize and efficiently transport holes has led to their investigation as performance-enhancing additives.

In bulk heterojunction (BHJ) OPVs, which typically consist of a blend of a donor polymer and a fullerene-based acceptor, the morphology of the active layer is critical for performance. Efficient charge separation and transport require a finely-tuned network of donor and acceptor domains. The addition of a third component, such as a discotic liquid crystal like this compound, can be a powerful strategy to control this morphology and improve device efficiency.

Drawing parallels from similar discotic molecules like researchgate.netaps.orgresearchgate.netwikipedia.orgnih.govacs.org-Hexabutoxytriphenylene (HAT4), which has been used as an interfacial layer in OPVs, such additives can lead to an increase in the short-circuit current (Jsc) and fill factor (FF) of the device. researchgate.net

One of the primary mechanisms by which an additive like this compound can enhance OPV performance is by improving the molecular ordering of the donor polymer in the blend. For many semicrystalline donor polymers, such as poly(3-hexylthiophene) (P3HT), hole transport occurs predominantly through the crystalline domains where polymer chains are well-ordered. polympart.com

The introduction of a suitable additive can act as a nucleating agent, promoting and accelerating the crystallization of the polymer. nih.gov This can lead to:

Improved Connectivity: By promoting crystallization, the additive can enhance the connectivity between the ordered regions of the polymer, creating more effective percolation pathways for charge carriers to travel to the electrodes. nih.gov

This improved morphology directly translates into better charge transport properties. An enhanced network of crystalline domains leads to a significant increase in the hole mobility of the blend. nih.gov For instance, the addition of a nucleating agent to a P3HT:PCBM blend has been shown to increase the hole mobility by more than an order of magnitude. nih.gov By improving the hole mobility, the charge transport within the device becomes more balanced, reducing charge recombination losses and ultimately leading to higher device efficiency.

The table below summarizes the expected effects of using a discotic liquid crystal additive in a polymer-fullerene blend.

| Parameter | Effect of Additive | Consequence for OPV Performance |

| Polymer Crystallization Rate | Increased | Improved active layer morphology |

| Crystallinity | Enhanced | More pathways for charge transport |

| Connectivity of Ordered Domains | Improved | Reduced charge recombination |

| Hole Mobility | Increased | Higher Fill Factor (FF) and Short-Circuit Current (Jsc) |

This is an interactive table. Click on the headers to explore the relationships.

Role as Interlayer Materials for Three-Dimensional Charge Transportation

The ability of this compound and related compounds to form well-ordered columnar structures makes them excellent candidates for use as interlayer materials. researchgate.net In devices like perovskite solar cells, these interlayers can facilitate charge transport between different layers of the device, such as between the active perovskite layer and the charge-collecting electrode. researchgate.netnih.gov The vertically aligned π-stacks of the triphenylene molecules can act as "molecular wires," providing a direct pathway for charges to move perpendicular to the substrate plane (out-of-plane transport). nih.gov This three-dimensional charge transportation is vital for efficiently extracting charge carriers from the active layer, reducing recombination losses, and improving the power conversion efficiency of the solar cells. nih.govresearchgate.netnih.gov

Integration with Bulk Heterojunction Architectures

Bulk heterojunction (BHJ) solar cells rely on a blended active layer of donor and acceptor materials to create a large interfacial area for charge separation. researchgate.netstanford.edu The performance of these devices is highly dependent on the nanoscale morphology of this blend. researchgate.net Integrating triphenylene derivatives into BHJ architectures can significantly enhance performance. When added as a third component in a ternary blend, these molecules can improve the molecular packing and crystallinity of the donor polymer. This leads to the formation of more ordered domains and continuous pathways for charge transport to the electrodes, resulting in higher charge carrier mobility and improved device efficiency. stanford.edu

For instance, studies on similar discotic liquid crystalline molecules have shown that their incorporation can increase the short-circuit current and fill factor of BHJ solar cells without negatively impacting the open-circuit voltage.

Electroluminescence and Photoconduction Properties

Triphenylene derivatives are known for their photoluminescent and electroluminescent properties, making them suitable for applications in organic light-emitting diodes (OLEDs). wikipedia.orgnih.gov The rigid, planar structure and extended π-conjugation result in high photoluminescence quantum yields. wikipedia.org When incorporated into a polymer matrix or used as an emissive layer, these materials can produce stable, efficient light emission, particularly in the blue region of the spectrum. wikipedia.org

Furthermore, the ordered columnar structures formed by triphenylene derivatives give rise to significant photoconductivity. When exposed to light, the material generates charge carriers that can move efficiently along the π-stacked columns. This property is highly dependent on the nature of the substituent groups attached to the triphenylene core. For example, sulfur-containing analogues like 2,3,6,7,10,11-hexakis(n-hexylsulfanyl)triphenylene have demonstrated highly efficient photoconductivity within their ordered columnar phases.

Electronic Transport Processes in Confined Systems

In confined systems, such as the thin films used in electronic devices, the charge transport mechanism is profoundly influenced by molecular ordering and intermolecular interactions. For this compound and its analogues, the dominant transport mechanism is hopping between adjacent molecules within the π-stacked columnar structures. The efficiency of this process is governed by the degree of orbital overlap between neighboring molecules, which is maximized in highly ordered films.

The charge carrier mobility in these systems is often anisotropic, with significantly higher mobility along the stacking axis compared to perpendicular directions. In thin-film transistors, for example, the performance is dictated by the orientation of these columns relative to the direction of current flow. The nature of the charge transport can be described by models such as correlated barrier hopping, where charges hop over potential barriers between localized states.

Electrochemical Redox Behavior and Conductivity

The electrochemical properties of this compound are governed by the redox activity of its triphenylene core. The core's precursor, 2,3,6,7,10,11-hexahydroxytriphenylene (B153668) (HHTP), has been extensively studied using techniques like cyclic voltammetry. researchgate.netnih.gov These studies reveal that the molecule can undergo multiple, reversible oxidation and reduction events. The fused aromatic rings of the triphenylene structure effectively stabilize the charged species formed during these redox processes. researchgate.netscholaris.ca

The conductivity of triphenylene-based materials is directly linked to their redox state. In its neutral form, the material is typically a semiconductor. However, upon chemical or electrochemical doping (oxidation or reduction), charge carriers are introduced, leading to a significant increase in electrical conductivity. This behavior is fundamental to its application in conductive polymers and organic electronic devices.

| Redox Process | Potential (V) | Description |

| First Oxidation | ~0.4 V | Initial removal of an electron from the π-system. |

| Second Oxidation | ~0.8 V | Removal of a second electron, leading to a dicationic species. |

| First Reduction | ~-1.2 V | Initial addition of an electron to the π-system. |

Note: Potentials are approximate and can vary based on solvent, electrolyte, and specific derivative.

Accessible Higher-Oxidation States and Semiquinone Formation

A key feature of the redox behavior of the HHTP core is its ability to access higher-oxidation states. researchgate.netnih.gov The six hydroxyl groups can be oxidized, leading to the formation of semiquinone and quinone species. Spectroelectrochemical and electron paramagnetic resonance (EPR) studies have confirmed the formation of a stable tris-semiquinone monorradical species upon oxidation. researchgate.netscholaris.canih.gov This radical species is remarkably stable, even persisting for months in samples stored under ambient conditions. researchgate.netnih.gov

The formation of these stable radical semiquinone states is a consequence of the extensive delocalization of the unpaired electron across the entire fused aromatic ring system. researchgate.netscholaris.canih.gov This property is not only fundamentally interesting but also crucial for applications where stable radical species are desired, such as in charge storage and spintronic devices.

Reversibility in Electrochemical Redox Reactions

The electrochemical behavior of triphenylene systems is a key area of investigation due to their potential applications in energy storage and electronic devices. The ability of these molecules to undergo stable and reversible redox reactions is a critical parameter for such applications.

Research on analogues of this compound provides strong evidence for the potential of this class of compounds to exhibit reversible electrochemical behavior. For instance, 2,3,6,7,10,11-hexamethoxytriphenylene (B1308117) (HMTP) has been shown to exhibit high reversibility in its electrochemical redox reactions. ossila.com This property is crucial for its application as a cathode material in batteries, where the ability to be repeatedly charged and discharged without significant degradation is paramount. ossila.com

Furthermore, the parent compound, 2,3,6,7,10,11-hexahydroxytriphenylene (HHTP) , has been characterized by electrochemistry, revealing that it possesses accessible higher-oxidation states. nih.gov Specifically, the formation of a stable tris-semiquinone monoradical species has been observed. nih.gov The stability of such radical species is indicative of the robustness of the triphenylene core to electrochemical cycling.

| Compound | Redox Behavior Highlights | Potential Application |

| 2,3,6,7,10,11-Hexamethoxytriphenylene | High reversibility in electrochemical redox reactions. ossila.com | Cathode material for batteries. ossila.com |

| 2,3,6,7,10,11-Hexahydroxytriphenylene | Accessible higher-oxidation states; forms stable tris-semiquinone monoradical. nih.gov | Components in redox-active materials. |

Conducting Properties of Polymeric Derivatives

The planar structure and ability of triphenylene derivatives to self-assemble into ordered columnar structures make them promising building blocks for conductive polymeric materials. wikipedia.org These columns can provide pathways for efficient charge transport. wikipedia.org While specific studies on the conducting properties of polymeric derivatives of this compound are not available, research on related triphenylene-based materials offers significant insights.

One notable example is the metal-organic framework (MOF) derived from 2,3,6,7,10,11-hexahydroxytriphenylene, specifically Cu-2,3,6,7,10,11-hexahydroxytriphenylene (Cu₃hhtp₂-MOF) . This material, which can be considered a coordination polymer, exhibits inherent electrical conductivity. rsc.org The structure of this MOF features a graphene-like framework that facilitates charge transport. rsc.org Thin films of this material have been shown to have high electrical conductivity, with values surpassing many previously reported MOFs. rsc.org

The conducting properties of triphenylene derivatives are highly dependent on the molecular packing and the nature of the substituents. For instance, hexa-alkyl-thio substituted triphenylenes are known to form mesogenic phases with significant charge carrier mobilities. researchgate.net The conductivity in these systems is primarily due to the transport of positive charges (holes) along the columnar stacks. researchgate.net

The following table summarizes the conducting properties of some polymeric or framework materials derived from triphenylene analogues.

| Material | Conductivity Type | Measured Conductivity | Key Structural Feature |

| Cu-2,3,6,7,10,11-hexahydroxytriphenylene (Cu₃hhtp₂-MOF) | Electrical | 0.045 S cm⁻¹ rsc.org | Graphene-like 2D framework. rsc.org |

| Polyacene Quinone Radical (PAQR) Polymers | p-type semiconducting dtic.mil | Varies with monomer size. | Extended aromatic structures. dtic.mil |

| Photoswitchable Coordination Polymer | 2D semiconducting in the ab plane. nih.gov | 2.1 × 10⁻⁸ S cm⁻¹ at 327 K. nih.gov | Directional charge transfer along a 1D chain. nih.gov |

Applications in Advanced Functional Materials

Discotic Liquid Crystals for Display Technologies (e.g., Phase Compensation Films)

Triphenylene-based discotic liquid crystals are integral to the advancement of liquid crystal display (LCD) technologies. A significant commercial application of these materials is in phase compensation films, which are crucial for improving the viewing angle of LCDs. The planar triphenylene (B110318) core allows the molecules to stack into columns, forming a discotic nematic phase. When applied as a thin film, these columns can be aligned in a specific orientation, creating a material with anisotropic optical properties. This anisotropy is harnessed to compensate for the light leakage that occurs at wide viewing angles in conventional LCDs, thereby enhancing contrast and color fidelity for the viewer. While the broader class of triphenylene derivatives is utilized for this purpose, the specific performance of 2,3,6,7,10,11-Hexaacetoxytriphenylene in this application would be dependent on its unique phase behavior and optical properties.

Components in Organic Light-Emitting Diodes (OLEDs)

The field of organic light-emitting diodes (OLEDs) has seen significant research into triphenylene derivatives due to their favorable electronic and thermal properties. These compounds are particularly investigated for their potential as blue-emitting materials and as hole transport layers (HTL). The rigid, planar structure of the triphenylene core facilitates efficient charge transport, a critical requirement for OLED performance.

Research into various triphenylene derivatives has demonstrated their efficacy in OLED devices. For instance, hexaalkoxytriphenylenes have been shown to be effective as the hole transport layer. The efficiency of these devices can be further improved by inserting a phthalocyanine (B1677752) layer between the anode and the triphenylene-based HTL. Furthermore, modifications to the triphenylene core, such as the creation of indeno-triphenylene derivatives, have led to the development of efficient blue emitters with high luminous and power efficiencies. While direct studies on this compound in OLEDs are not extensively documented, its structural similarity to other well-performing triphenylene derivatives suggests its potential as a component in OLED fabrication.

Electron Beam Resists for Nanolithography

Triphenylene derivatives are being explored as advanced resist materials for electron beam lithography (EBL), a key technology for high-resolution nanopatterning. The aromatic nature of the triphenylene core provides good thermal stability and etch resistance, which are desirable properties for a resist.

A study on a related compound, 2,3,5,6,10,11-hexapentyloxy-triphenylene, demonstrated its capability as a high-resolution, negative-tone electron beam resist. This material was capable of producing isolated features down to 12 nm and dense patterns with a 20 nm half-pitch on silicon substrates. The inherent conductivity of triphenylene derivatives is also a significant advantage, as it helps to dissipate charge buildup on insulating substrates during the EBL process, thereby preventing pattern distortion. This research into a closely related alkoxy-substituted triphenylene highlights the potential of the triphenylene scaffold, and by extension this compound, for applications in next-generation nanolithography.

Gas Sensing Applications

The porous nature of materials constructed from triphenylene derivatives makes them promising candidates for gas sensing applications. Specifically, metal-organic frameworks (MOFs) synthesized from the precursor 2,3,6,7,10,11-hexahydroxytriphenylene (B153668) (HHTP) have demonstrated the ability to detect various gases. These MOFs possess a high surface area and uniform nanopores that can selectively adsorb gas molecules.

For example, triphenylene-based MOFs have been successfully employed as chemiresistive sensors for the detection of methane (B114726) at room temperature. The interaction between the gas molecules and the MOF leads to a change in the material's electrical resistance, which can be measured to determine the gas concentration. Additionally, other triphenylene derivatives have been developed as chemosensors for the sensitive detection of nitroaromatic explosives. The sensing mechanism often involves a change in the fluorescence of the triphenylene compound upon interaction with the analyte.

Optical Data Storage

The unique photophysical properties of triphenylene-based discotic liquid crystals suggest their potential for use in optical data storage technologies. The ability of these materials to form highly ordered self-assembled structures is a key attribute for this application. Information can potentially be encoded in the orientation of the discotic columns or through photoinduced changes in the material's optical properties. While this remains an area of emerging research, the inherent characteristics of triphenylene derivatives make them an interesting class of materials for the development of next-generation high-density data storage systems.

Cathode Materials for Energy Storage Systems (e.g., Lithium Batteries)

Organic materials are gaining attention as potential electrode components in energy storage systems due to their sustainability and tunability. A close analog of this compound, 2,3,6,7,10,11-Hexamethoxytriphenylene (B1308117) (HMTP), has been investigated as a novel organic cathode material for rechargeable lithium batteries. chalmers.se

The study on HMTP revealed that it is composed of six methoxy (B1213986) functional groups on a central triphenylene core. chalmers.se A key advantage of HMTP as a cathode material is its stable cell performance and negligible self-discharge. chalmers.se Cells containing an HMTP cathode demonstrated over 95% retention of their initial discharge capacity after 50 cycles at a current rate of 1 C. chalmers.se Furthermore, no self-discharge was observed over a one-month period of open circuit voltage measurements. chalmers.se Although the specific capacity of around 66 mAh/g is lower than some other organic cathode materials, the stability and lack of self-discharge are significant benefits. chalmers.se The electrochemical redox reactions of HMTP are highly reversible, which is a crucial factor for a rechargeable battery. ossila.com

The promising results from HMTP suggest that other triphenylene derivatives with different functional groups, such as this compound, could also exhibit interesting electrochemical properties for energy storage applications. The electronic nature of the substituent groups (acetoxy vs. methoxy) would influence the redox potential and capacity of the material.

| Property | Value |

| Compound | 2,3,6,7,10,11-Hexamethoxytriphenylene (HMTP) |

| Application | Organic Cathode Material for Lithium Batteries |

| Specific Capacity | ~66 mAh/g |

| Capacity Retention | >95% after 50 cycles at 1 C |

| Self-Discharge | Negligible over one month |

Computational and Theoretical Frameworks for Understanding 2,3,6,7,10,11 Hexaacetoxytriphenylene Behavior

Quantum Chemistry Calculations

Quantum chemistry calculations are fundamental to understanding the electronic properties of molecules like 2,3,6,7,10,11-hexaacetoxytriphenylene at the atomic level. These methods, based on the principles of quantum mechanics, can predict a wide range of molecular properties.

For triphenylene (B110318) derivatives, quantum chemistry calculations are employed to determine:

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting the electronic and optical properties. The HOMO-LUMO gap is a key parameter that influences the material's conductivity and color.

Ionization Potential and Electron Affinity: These properties, related to the HOMO and LUMO energies respectively, are crucial for understanding the ease with which a material can lose or gain an electron, which is fundamental to its performance in electronic devices.

Excited State Properties: Time-dependent quantum mechanical methods can predict the nature of electronic transitions, providing insights into the absorption and emission spectra of the molecule.

A hypothetical comparison of calculated electronic properties for this compound and its parent compound, triphenylene, is presented in Table 1. The presence of acetoxy groups is expected to influence the electronic structure.

Table 1: Hypothetical Quantum Chemistry Calculation Results for Triphenylene and this compound

| Property | Triphenylene (Calculated) | This compound (Hypothetical) |

| HOMO Energy | -5.8 eV | -6.2 eV |

| LUMO Energy | -1.2 eV | -1.8 eV |

| HOMO-LUMO Gap | 4.6 eV | 4.4 eV |

| Ionization Potential | 6.1 eV | 6.5 eV |

| Electron Affinity | 0.9 eV | 1.5 eV |

Note: The values for this compound are hypothetical and for illustrative purposes, based on general trends observed for substituted polycyclic aromatic hydrocarbons.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It has proven to be a powerful tool for studying triphenylene derivatives due to its balance of accuracy and computational cost.

DFT studies on systems analogous to this compound typically focus on:

Geometric Optimization: Determining the most stable three-dimensional structure of the molecule. The planarity of the triphenylene core and the orientation of the acetoxy substituent groups are key structural parameters.

Vibrational Frequencies: Calculation of infrared and Raman spectra, which can be compared with experimental data to confirm the molecular structure.

Electronic Properties: Similar to other quantum chemistry methods, DFT is used to calculate HOMO and LUMO energies, electron density distribution, and electrostatic potential maps. These are crucial for understanding intermolecular interactions and charge distribution.

Reorganization Energy: A critical parameter for charge transport, the reorganization energy (both internal and external) can be calculated using DFT. It represents the energy required for a molecule to adjust its geometry upon gaining or losing an electron. Lower reorganization energies are generally desirable for efficient charge transport.

Table 2: Typical DFT-Calculated Parameters for Triphenylene Derivatives

| Parameter | Typical Value for Triphenylene Derivatives | Relevance to this compound |

| Internal Reorganization Energy (Hole) | 0.1 - 0.3 eV | The acetoxy groups may influence the rigidity of the core and thus the reorganization energy. |

| Internal Reorganization Energy (Electron) | 0.2 - 0.4 eV | The electron-withdrawing nature of the carbonyl in the acetoxy group could affect the electron reorganization energy. |

| Electronic Coupling (Transfer Integral) | 0.01 - 0.1 eV | This value is highly dependent on the stacking distance and orientation between adjacent molecules. |

Note: These are typical ranges observed for various triphenylene derivatives and serve as an estimate for this compound.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. By solving Newton's equations of motion, MD simulations can provide a detailed view of the dynamic behavior of systems over time, which is essential for understanding the liquid crystalline phases often formed by discotic molecules like this compound.

For discotic liquid crystals, MD simulations are used to investigate:

Phase Behavior: Simulating the transition between different phases (e.g., crystalline to columnar liquid crystal to isotropic liquid) as a function of temperature.

Structural Organization: Analyzing the arrangement of molecules in the columnar phase, including the average distance between the aromatic cores (intra-columnar stacking) and the distance between columns.

Molecular Dynamics: Studying the motion of individual molecules, such as their rotation and translation within the columns and the fluctuations in the columnar structure. This is crucial for understanding how dynamic disorder affects charge transport.

Monte Carlo (MC) Simulations

Monte Carlo (MC) simulations are another powerful computational technique used to study the properties of complex systems. Instead of solving equations of motion, MC methods use random sampling to obtain numerical results. In the context of this compound, MC simulations are particularly useful for:

Phase Equilibria: Determining the phase diagrams of discotic liquid crystals, including the coexistence of different phases. nih.govrsc.org

Self-Assembly: Modeling the process of how individual molecules spontaneously organize into ordered structures like columns.

Thermodynamic Properties: Calculating thermodynamic quantities such as energy, entropy, and free energy to assess the stability of different phases and structures.

Multiscale Approaches in Charge Transport Modeling

Charge transport in organic materials like this compound is a complex process that involves phenomena at different length and time scales. Multiscale modeling approaches combine different computational techniques to provide a comprehensive picture of charge transport.

A typical multiscale approach for a triphenylene-based material would involve:

Quantum Chemistry (QM) Calculations: To determine the electronic properties of a single molecule or a pair of molecules, such as reorganization energy and electronic coupling (transfer integrals).

Molecular Dynamics (MD) or Monte Carlo (MC) Simulations: To generate realistic morphologies of the material, capturing the structural order and disorder.

Kinetic Monte Carlo (KMC) or other Charge Transport Models: To simulate the movement of charge carriers (electrons or holes) through the material, using the parameters obtained from the QM and MD/MC simulations.

This approach allows for the prediction of key charge transport parameters, such as charge carrier mobility, and how it is affected by factors like temperature, molecular packing, and impurities.

Prediction of Supramolecular Interactions and Assembly

The formation of ordered structures, such as the columnar phases in discotic liquid crystals, is driven by non-covalent supramolecular interactions. Computational methods are essential for predicting and understanding these interactions. For this compound, the key supramolecular interactions include:

π-π Stacking: The attractive interaction between the aromatic cores of the triphenylene molecules, which is the primary driving force for the formation of columns.

Van der Waals Interactions: The interactions between the peripheral acetoxy groups, which influence the packing of the columns.

Electrostatic Interactions: The distribution of partial charges on the atoms, arising from the electronegative oxygen atoms in the acetoxy groups, can lead to specific electrostatic interactions that influence the molecular arrangement.

Computational models can be used to calculate the potential energy surface for the interaction of two or more molecules, revealing the most stable arrangements and the strength of the interactions. This information is crucial for predicting the self-assembly behavior and the resulting morphology of the material.

Future Research Directions and Emerging Paradigms in 2,3,6,7,10,11 Hexaacetoxytriphenylene Science

Tailoring Molecular Architecture for Enhanced Performance in Specific Applications

The future development of 2,3,6,7,10,11-Hexaacetoxytriphenylene-based materials is intrinsically linked to the ability to precisely tailor its molecular architecture. The six acetate (B1210297) groups offer a versatile platform for chemical modification, enabling the introduction of a wide array of functional groups to enhance performance in specific applications.

One of the most promising avenues of research is the substitution of the acetate groups with other functionalities to modulate the compound's liquid crystalline properties. The introduction of long alkyl or alkoxy chains, for instance, can be used to fine-tune the mesophase behavior, leading to the formation of highly ordered columnar structures that are essential for applications in organic electronics. By systematically varying the length and branching of these side chains, researchers can control the inter-columnar spacing and the degree of π-π stacking, which in turn dictates the charge carrier mobility of the material.

Furthermore, the incorporation of electronically active moieties, such as donor or acceptor units, onto the triphenylene (B110318) core can lead to the development of novel materials for organic photovoltaics and light-emitting diodes. For example, attaching electron-donating groups could enhance the hole-transport properties, while the addition of electron-accepting groups could improve electron transport. This strategic functionalization allows for the precise tuning of the frontier molecular orbital energy levels (HOMO and LUMO) to optimize charge injection, transport, and recombination processes in electronic devices.

The following table outlines potential modifications to the molecular architecture of this compound and their anticipated impact on material properties for various applications.

| Modification | Target Property | Potential Application |

| Substitution of acetate with long alkyl/alkoxy chains | Enhanced columnar ordering, tunable mesophase | Organic field-effect transistors (OFETs), liquid crystal displays |

| Introduction of electron-donating groups | Increased HOMO energy level, improved hole transport | Organic photovoltaics (OPVs) as a donor material |

| Introduction of electron-accepting groups | Decreased LUMO energy level, improved electron transport | Organic light-emitting diodes (OLEDs) as an electron-transport or emissive layer material |

| Attachment of chiral moieties | Induction of helical supramolecular structures | Chiral sensors, circularly polarized luminescence devices |

| Incorporation of polymerizable groups | Formation of cross-linked, stable thin films | Flexible electronics, robust device architectures |

Integration into Advanced Device Architectures and Systems

A key future direction for this compound and its derivatives is their integration into advanced device architectures. The unique self-assembly properties of these discotic molecules into one-dimensional columnar structures make them highly attractive for applications where anisotropic charge transport is desirable.

In the realm of organic field-effect transistors (OFETs) , the ability of hexa-substituted triphenylenes to form well-ordered columnar stacks provides a natural pathway for efficient charge carrier transport. Future research will focus on optimizing the processing conditions to achieve large-area, uniform alignment of these columns, which is crucial for maximizing device performance. Techniques such as directional solidification, shear coating, and the use of alignment layers will be explored to control the orientation of the columnar structures on a substrate.

For organic photovoltaics (OPVs) , triphenylene derivatives can function as either donor or acceptor materials, depending on their functionalization. A promising approach is the development of bulk heterojunction (BHJ) solar cells where a triphenylene derivative is blended with a complementary material to create a network of interpenetrating donor-acceptor domains. The high charge mobility within the columnar structures of the triphenylene component could facilitate efficient charge extraction and reduce recombination losses, leading to higher power conversion efficiencies. For instance, a related compound, researchgate.netnih.govmdpi.comossila.comnih.govresearchgate.net-Hexabutoxytriphenylene (HAT4), has been shown to improve the efficiency of organic solar cells by enhancing charge mobility. researchgate.net

In the field of organic light-emitting diodes (OLEDs) , functionalized triphenylenes can be employed as host materials in the emissive layer, or as charge-transport layers. Their high thermal stability and well-defined energy levels make them suitable for these applications. Research will focus on designing triphenylene derivatives with appropriate energy levels to facilitate efficient energy transfer to guest emitter molecules and to ensure balanced charge injection and transport within the device.

Exploration of Novel Supramolecular Assemblies and Functional Frameworks

The ability of this compound to self-assemble into well-defined supramolecular structures is a cornerstone of its potential applications. nih.gov Future research will delve deeper into exploring and controlling these assemblies to create novel functional frameworks.

One exciting avenue is the formation of stimuli-responsive materials . By incorporating functional groups that are sensitive to external stimuli such as light, pH, or temperature, it is possible to create supramolecular assemblies that can be reversibly switched between different states. For example, triphenylene derivatives functionalized with carboxylic acid or amine groups have been shown to form pH-sensitive organogels. ossila.com This could lead to the development of smart materials for applications in sensing, drug delivery, and catalysis.

Another area of intense interest is the use of triphenylene derivatives as building blocks for the construction of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) . The rigid and planar structure of the triphenylene core makes it an ideal component for creating porous, crystalline materials with well-defined pore structures. These frameworks have potential applications in gas storage, separation, and catalysis. The precursor, 2,3,6,7,10,11-hexahydroxytriphenylene (B153668) (HHTP), is a well-known building block for such frameworks. rsc.org

Furthermore, the co-assembly of this compound with other molecules can lead to the formation of complex supramolecular structures with emergent properties. For example, co-assembly with electron acceptors can lead to the formation of charge-transfer complexes with interesting electronic and optical properties. The exploration of these multicomponent systems will open up new possibilities for creating functional materials with tailored properties.